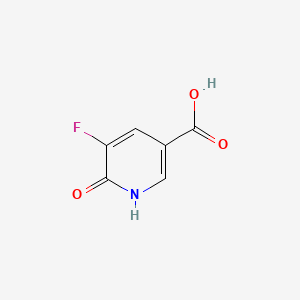

5-Fluoro-6-hydroxynicotinic acid

Descripción

Propiedades

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXXBKVOINSOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-16-5 | |

| Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

biological activity of 5-Fluoro-6-hydroxynicotinic acid

An In-Depth Technical Guide to the Potential Biological Activity of 5-Fluoro-6-hydroxynicotinic Acid

Executive Summary

This compound is a fluorinated derivative of the nicotinic acid (Vitamin B3) scaffold. While its physicochemical properties are documented, a comprehensive body of research detailing its biological activity is not yet present in the public domain. This guide, therefore, serves as a forward-looking technical analysis and a proposed research framework for elucidating its potential therapeutic value. Drawing upon structure-activity relationships (SAR) from its parent compound, 6-hydroxynicotinic acid, and the well-established role of fluorine in medicinal chemistry, we hypothesize that this compound possesses significant potential as an enzyme modulator, an anticancer agent, and an antioxidant. This document provides the scientific rationale for this hypothesis, outlines a multi-pronged screening strategy, and presents detailed, field-proven protocols for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel fluorinated heterocycles.

Introduction: A Strategic Rationale for Investigation

The exploration of novel chemical entities for therapeutic applications requires a strategic selection of candidates. This compound emerges as a compelling subject for investigation due to the convergence of three key structural features: the nicotinic acid core, a 6-hydroxy substituent, and a 5-fluoro substituent.

-

The Nicotinic Acid Core: As a derivative of nicotinic acid (Vitamin B3), the molecule is rooted in a biocompatible and essential scaffold.[1] This foundation suggests potential interactions with biological pathways that recognize or process nicotinic acid and its metabolites.

-

The 6-Hydroxy Group: The presence of a hydroxyl group at the 6-position is particularly significant. The parent compound, 6-hydroxynicotinic acid (6-HNA), is a known intermediate in the bacterial degradation pathway of nicotinic acid.[2] It is specifically processed by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes its decarboxylative hydroxylation.[3][4] This established biological interaction provides a specific and testable enzymatic target for its fluorinated analog.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry. Fluorination can profoundly and beneficially alter a molecule's properties by increasing metabolic stability, enhancing lipophilicity (which can improve membrane permeability), and modulating binding affinity to target proteins through unique electronic interactions.[5] The strategic placement of a highly electronegative fluorine atom adjacent to the hydroxyl group and on the pyridine ring is likely to alter the electronic distribution and steric profile of the molecule, potentially transforming it from a simple substrate into a potent modulator or inhibitor of its target enzymes.

This guide is built on the central hypothesis that the unique combination of these features in this compound makes it a prime candidate for investigation as an enzyme inhibitor, with further potential for anticancer and antioxidant activities seen in similarly structured fluorinated aromatics.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its biological investigation.

Compound Properties

The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1526-16-5 | [6][7] |

| Molecular Formula | C₆H₄FNO₃ | [6] |

| Molecular Weight | 157.10 g/mol | [6] |

| SMILES | OC(=O)C1=CC(F)=C(O)N=C1 | [6] |

| Topological Polar Surface Area | 70.42 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Proposed Synthetic Pathway

While multiple synthetic routes may be viable, a plausible approach involves the fluorination of a suitable pyridine precursor followed by hydroxylation and carboxylation, or the construction of the fluorinated ring system from acyclic precursors. A common method for producing the parent 6-hydroxynicotinic acid involves treating methyl coumalate with ammonium hydroxide.[8] Adapting such a synthesis would require a fluorinated coumalate precursor. Alternatively, building the molecule from simpler fluorinated building blocks is a standard medicinal chemistry approach.

Proposed Biological Screening Strategy

Based on the structural analysis, we propose a tiered screening approach to efficiently characterize the .

Hypothesis 1: Enzyme Inhibition

-

Rationale: The fluorine atom at the 5-position may act as a potent electronic and steric disruptor for enzymes that bind the parent compound, 6-hydroxynicotinic acid. This could convert the molecule from a substrate into a competitive or irreversible inhibitor of 6-hydroxynicotinate 3-monooxygenase (NicC).[3][4]

-

Screening Approach: An in vitro enzymatic assay using purified NicC enzyme. The assay would monitor the consumption of the cofactor NADH in the presence of the native substrate (6-HNA) versus in the presence of this compound. Inhibition would be quantified by a lack of NADH consumption and used to determine an IC₅₀ value.

Hypothesis 2: Anticancer Activity

-

Rationale: Fluorine is a key component of many successful anticancer drugs, most notably 5-fluorouracil (5-FU), which functions as an antimetabolite.[9] Furthermore, related heterocyclic structures, such as 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid, have demonstrated the ability to inhibit the growth of tumor cells in both in vitro and in vivo models.[10]

-

Screening Approach: A primary screen for cytotoxic effects against a panel of human cancer cell lines. We propose using the MTT assay to determine the compound's effect on cell viability and establish GI₅₀ (50% growth inhibition) values. A representative panel could include:

-

MCF-7: Estrogen-receptor positive breast cancer

-

HCT-116: Colorectal cancer

-

A-549: Non-small cell lung cancer

-

Hypothesis 3: Antioxidant and Anti-inflammatory Activity

-

Rationale: The 6-hydroxy group on the pyridine ring imparts phenolic character to the molecule, suggesting a potential for free radical scavenging. This is supported by reports of antioxidant and anti-inflammatory properties for the related compound DFN.[10]

-

Screening Approach:

-

Antioxidant: Initial chemical-based screening using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine direct antioxidant capacity.

-

Anti-inflammatory: A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, would be measured using the Griess assay.

-

The overall research workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in selected cancer cell lines.

-

Causality: The MTT assay measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in formazan production is directly proportional to the number of viable, metabolically active cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X stock solution of this compound in the appropriate medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the 2X compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

-

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

-

Objective: To assess the free radical scavenging capacity of the compound.

-

Causality: The DPPH radical is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades. The degree of discoloration is proportional to the scavenging potential.

-

Methodology:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.[11]

-

Reaction: In a 96-well plate, add 50 µL of each compound concentration to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A blank well should contain only methanol.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 3: In Vivo Acute Toxicity Study (Hypothetical)

-

Objective: To determine the acute systemic toxicity and estimate the LD₅₀ of the compound in a rodent model.

-

Causality: This study identifies the dose range that causes mortality or serious morbidity following a single administration, providing essential information for designing subsequent in vivo efficacy studies.[12]

-

Methodology (Following OECD 423 Guideline - Acute Toxic Class Method):

-

Animal Model: Use healthy, young adult female mice or rats (e.g., Swiss albino mice). Acclimatize animals for at least 5 days.

-

Dosing: Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a stepwise procedure using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Use a group of 3 animals per step.

-

Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.

-

Analysis: The results (number of animals that die at a given dose) are used to classify the compound into a GHS toxicity category, which provides a range for the LD₅₀.

-

Hypothetical Mechanism and Future Directions

Should primary screening yield positive results, the next logical steps are to elucidate the mechanism of action.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1526-16-5 | CAS DataBase [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Buy 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid | 1261947-91-4 [smolecule.com]

- 11. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-Fluoro-6-hydroxynicotinic Acid: A Technical Guide for Chemical Synthesis and Biological Exploration

This guide provides an in-depth exploration of 5-Fluoro-6-hydroxynicotinic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We will delve into a robust synthetic route, detailed analytical characterization, and the compelling biological rationale for its use as both a biochemical probe and a scaffold for novel drug discovery programs. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, providing researchers with the foundational knowledge to confidently utilize this molecule in their work.

Introduction: The Significance of Fluorinated Heterocycles

Fluorine has become a cornerstone of modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When incorporated into heterocyclic scaffolds, such as the pyridine ring of this compound, these benefits are amplified.

While not a direct synthetic precursor, the structure of this compound is analogous to the core of potent antiviral agents like Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). This structural similarity makes it a molecule of high interest for exploring new enzyme inhibitors. Furthermore, its relationship to 6-hydroxynicotinic acid, a key intermediate in bacterial metabolic pathways, positions it as a valuable tool for probing enzyme function and mechanism. This guide will provide the technical framework for its synthesis and application in these exciting research areas.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is the bedrock of its reliable application in experimental settings. The key properties of this compound are summarized below. It's important to note the existence of tautomerism in hydroxypyridines, which can exist in equilibrium with their pyridone form. In the solid state and in solution, the pyridone tautomer, 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is often predominant.[1][2]

| Property | Value | Reference |

| CAS Number | 1526-16-5 | [3] |

| Molecular Formula | C₆H₄FNO₃ | [3] |

| Molecular Weight | 157.10 g/mol | [3] |

| Boiling Point (Predicted) | 294.8 ± 40.0 °C | [3] |

| pKa (Predicted) | 3.36 ± 0.50 | [3] |

| SMILES | OC(=O)C1=CC(F)=C(O)N=C1 | [3] |

| InChIKey | IEXXBKVOINSOFC-UHFFFAOYSA-N | [3] |

Synthesis and Characterization: A Validated Workflow

The introduction of a fluorine atom onto an electron-rich aromatic ring requires a precise and controlled approach. Direct fluorination using elemental fluorine is often too reactive and non-selective. Therefore, we turn to modern electrophilic fluorinating agents, which offer superior handling and regioselectivity.

Rationale for Synthetic Strategy

Our chosen strategy is the direct electrophilic fluorination of the commercially available starting material, 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The incoming electrophile is directed to the ortho and para positions. The C5 position is para to the hydroxyl group, making it a favorable site for fluorination.

For this transformation, we select Selectfluor® (F-TEDA-BF₄) . This reagent is a user-friendly, stable, and effective source of electrophilic fluorine ("F+").[4] Its reactivity is well-documented for the fluorination of a wide range of substrates, including heterocyclic systems, under relatively mild conditions.[5][6]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic fluorination.

Materials:

-

6-Hydroxynicotinic acid (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, suspend 6-hydroxynicotinic acid (e.g., 5.0 g, 35.9 mmol) in anhydrous acetonitrile (100 mL).

-

Reagent Addition: While stirring at room temperature, add Selectfluor® (e.g., 13.9 g, 39.5 mmol, 1.1 eq) to the suspension in one portion.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality Note: Refluxing in acetonitrile provides the necessary thermal energy to overcome the activation barrier for electrophilic aromatic substitution while being a suitable solvent for both the starting material and the reagent.

-

-

Work-up: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Combine all organic extracts and wash with brine (50 mL).

-

Self-Validation: The brine wash removes residual water and water-soluble impurities from the organic phase, which is critical for efficient drying.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoro-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid, a class of compounds with significant interest in pharmaceutical and materials science research. A thorough understanding of its molecular structure and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering predicted data and in-depth interpretations for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights herein are derived from a comprehensive analysis of structurally analogous compounds and established spectroscopic principles, serving as a valuable resource for researchers working with this and related molecules.

Introduction

This compound belongs to the family of substituted pyridines, which are key building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, a detailed spectroscopic characterization is essential for confirming the identity, purity, and structural features of such novel compounds. This guide synthesizes predictive spectroscopic data for this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the 6-hydroxy-pyridine form and the 6-oxo-1,6-dihydropyridine form. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. For the purpose of this guide, we will consider both forms, with the understanding that the pyridone form often predominates in solution and the solid state for related 6-hydroxypyridine compounds.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of a fluorine atom provides an additional diagnostic handle through ¹⁹F NMR and characteristic coupling patterns in ¹H and ¹³C spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants are predicted based on the data for 6-hydroxynicotinic acid and the known effects of a fluorine substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.2 | d | ³J(H,F) ≈ 2-4 Hz |

| H-4 | 6.7 - 6.9 | d | ⁴J(H,F) ≈ 1-2 Hz |

| -OH | Broad singlet | - | - |

| -COOH | Broad singlet | - | - |

-

Expertise & Experience: The electron-withdrawing nature of the fluorine atom is expected to deshield the ortho proton (H-4) and to a lesser extent the meta proton (H-2) compared to the unsubstituted 6-hydroxynicotinic acid. The presence of fluorine will also introduce characteristic through-bond couplings (J-couplings) to the neighboring protons. The hydroxyl and carboxylic acid protons are expected to be broad and their chemical shifts will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine substituent will induce significant changes in the chemical shifts of the carbons it is attached to and will also exhibit through-bond coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

| C-2 | ~145 | ⁴J(C,F) ≈ 3-5 Hz |

| C-3 | ~120 | ³J(C,F) ≈ 8-12 Hz |

| C-4 | ~110 | ²J(C,F) ≈ 20-25 Hz |

| C-5 | ~155 (deshielded) | ¹J(C,F) ≈ 230-250 Hz |

| C-6 | ~160 | ²J(C,F) ≈ 15-20 Hz |

| -COOH | ~170 | ⁴J(C,F) ≈ 1-3 Hz |

-

Expertise & Experience: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly deshielded. The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings, and so on. These coupling constants are highly diagnostic for the position of the fluorine atom on the aromatic ring.[1][2]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -120 to -140 | m | ³J(F,H-4) ≈ 1-2 Hz, ⁴J(F,H-2) ≈ 2-4 Hz |

-

Expertise & Experience: The chemical shift of the fluorine atom is referenced to CFCl₃. The observed multiplicity will be due to coupling with the aromatic protons. The magnitude of these couplings provides further confirmation of the fluorine's position.[4][5]

Caption: Predicted NMR J-coupling correlations in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| O-H (Phenolic) | 3500 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-O (Phenolic) | 1260 - 1180 | Stretching |

| O-H (out-of-plane bend) | 960 - 860 | Bending |

-

Expertise & Experience: The broad O-H stretching bands from the carboxylic acid and hydroxyl groups are characteristic. The C=O stretch of the carboxylic acid is expected to be a strong, sharp peak. The C-F stretching vibration will appear in the fingerprint region and can be a strong absorption. The exact positions of the aromatic C=C and C=N stretching bands can be influenced by the substituents.[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 158.02 | Protonated molecular ion |

| [M-H]⁻ | 156.01 | Deprotonated molecular ion |

| [M-H₂O]⁺ | 140.01 | Loss of water |

| [M-COOH]⁺ | 113.02 | Loss of the carboxylic group |

| [M-CO]⁺ | 130.02 | Loss of carbon monoxide |

-

Expertise & Experience: In electrospray ionization (ESI), both protonated and deprotonated molecular ions are expected. Common fragmentation pathways for nicotinic acid derivatives include the loss of water, the carboxylic acid group (as COOH or CO₂), and carbon monoxide. The presence of the fluorine atom will be evident in the isotopic pattern of the molecular ion and its fragments.[10][11][12][13][14]

Caption: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol or Ethanol | ~210-220 and ~280-290 | π → π |

| Acidic (e.g., 0.1 M HCl) | ~215-225 and ~285-295 | π → π |

| Basic (e.g., 0.1 M NaOH) | ~220-230 and ~300-310 | π → π* |

-

Expertise & Experience: Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions. The position of these bands is sensitive to the substitution pattern and the pH of the solution. In acidic solution, protonation of the pyridine nitrogen can cause a slight blue shift, while in basic solution, deprotonation of the hydroxyl and carboxylic acid groups can lead to a red shift due to increased conjugation.[15][16][17][18][19]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with appropriate pH adjustment).

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-capable probe.

-

2D NMR: For complete assignment, HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments are recommended.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solutions) to achieve absorbance values between 0.1 and 1.0.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This information serves as a critical resource for researchers in the positive identification and characterization of this molecule, facilitating its application in drug discovery and materials science. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data.

References

- Fügedi, P. (n.d.). Coupling constants for 1H and 13C NMR.

-

McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved January 26, 2026, from [Link]

- Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular Pharmaceutics, 10(6), 2462–2466.

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved January 26, 2026, from [Link]

- Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444.

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 26, 2026, from [Link]

- Sam, N., Affan, M., Salam, M., Ahmad, F., & Asaruddin, M. (2012). Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP). Scientific Research Publishing.

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved January 26, 2026, from [Link]

-

PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved January 26, 2026, from [Link]

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 26, 2026, from the UCSB Chemistry and Biochemistry NMR Facility website.

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved January 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Niacin, TMS derivative. NIST WebBook. Retrieved January 26, 2026, from [Link]

-

FUDMA Journal of Sciences. (2021, July 13). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. Retrieved January 26, 2026, from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 26, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved January 26, 2026, from [Link]

-

MassBank. (2017, October 25). MSBNK-BGC_Munich-RP022303. Retrieved January 26, 2026, from [Link]

-

Shadique, A., et al. (2020, September 24). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. ResearchGate. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Retrieved January 26, 2026, from [Link]

- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.

- University of Ottawa. (n.d.). 19Flourine NMR.

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved January 26, 2026, from [Link]

Sources

- 1. jeolusa.com [jeolusa.com]

- 2. rubingroup.org [rubingroup.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Niacin, TMS derivative [webbook.nist.gov]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 19. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Quantitative Analysis of 5-Fluoro-6-hydroxynicotinic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a highly selective and sensitive method for the quantification of 5-Fluoro-6-hydroxynicotinic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a key heterocyclic compound and a known building block for antiviral agents such as Favipiravir[1]. Accurate quantification in complex biological matrices is crucial for pharmacokinetic, metabolic, and drug development studies. The method described herein utilizes a straightforward protein precipitation for sample preparation and reversed-phase chromatography for separation. Detection is achieved via electrospray ionization in positive ion mode, with quantitation performed using Selected Reaction Monitoring (SRM). This protocol provides the necessary detail for researchers to implement a robust and reliable analytical workflow.

Introduction and Scientific Rationale

The analysis of small, polar molecules like this compound (MW: 157.10 g/mol ) presents a distinct set of analytical challenges, including poor retention on traditional reversed-phase chromatographic columns and potential for matrix interference.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for such applications due to its unparalleled sensitivity and selectivity, allowing for precise quantification even at low concentrations in complex sample types.[3]

The method development was guided by the physicochemical properties of the analyte. With a Topological Polar Surface Area (TPSA) of 70.42 Ų and a LogP of 0.62, the compound is decidedly polar[4]. This necessitates careful selection of chromatographic conditions to ensure adequate retention and peak shape. Furthermore, the presence of a carboxylic acid and a pyridine ring provides readily ionizable sites, making Electrospray Ionization (ESI) an ideal choice for generating gas-phase ions.[5][6] ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[6] This protocol operates in positive ion mode, targeting the protonation of the basic pyridine nitrogen, a strategy proven effective for nicotinic acid and its derivatives.[7]

The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides a high degree of specificity. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, significantly enhancing the signal-to-noise ratio and ensuring that the measured signal is unequivocally from the analyte of interest.[5][7]

Overall Experimental Workflow

The analytical process follows a logical sequence from sample receipt to final data analysis. Each step is optimized to ensure reproducibility and accuracy.

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₂,¹⁵N (recommended) or a structurally similar analog.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade, ≥99%)

-

Ultrapure Water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma, K2-EDTA)

Preparation of Standards and Samples

Rationale: The preparation of accurate calibration standards and quality control (QC) samples is fundamental to quantitative analysis. A stable isotope-labeled internal standard is strongly recommended to correct for variations in sample processing and instrument response. The protein precipitation method using acetonitrile is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples.[5][7]

Protocol:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and 1 mg of the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.[8]

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CAL) and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) methanol:water.

-

Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of study sample, CAL standard, or QC sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or a 96-well plate. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of Mobile Phase A (see section 3.3). i. Centrifuge again at 14,000 x g for 5 minutes to pellet any insoluble material. j. Transfer the final supernatant to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

Rationale: A C18 reversed-phase column is a versatile starting point for many small molecules.[9] The inclusion of 0.1% formic acid in the mobile phase serves two critical functions: it acidifies the eluent to ensure the carboxylic acid group is protonated (enhancing retention) and provides a source of protons to facilitate efficient ionization in positive ESI mode.[7] The gradient elution allows for effective separation of the analyte from early-eluting matrix components and ensures the column is cleaned of late-eluting interferences.

| LC Parameters | Condition |

| Column | ACE C18, 2.1 x 100 mm, 3 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 5% B (6.1-8 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS Parameters | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | +4500 V |

| Source Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Medium (Optimize for specific instrument) |

Results and Data Interpretation

Analyte Identification and Fragmentation

The molecular formula of this compound is C₆H₄FNO₃, with a monoisotopic mass of 157.0175 Da. In positive ion ESI, the protonated molecule [M+H]⁺ is observed at m/z 158.0.

SRM Transition Optimization: To develop the SRM method, the analyte was infused directly into the mass spectrometer. The precursor ion at m/z 158.0 was isolated in the first quadrupole (Q1). Collision-induced dissociation (CID) with nitrogen gas in the second quadrupole (q2) generated a spectrum of product ions. The most abundant and stable product ion was selected for the transition in the third quadrupole (Q3).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |

| This compound | m/z 158.0 | m/z 114.0 | Optimize (e.g., 25 eV) |

| Internal Standard (e.g., ¹³C₂,¹⁵N) | m/z 161.0 | m/z 117.0 | Optimize (e.g., 25 eV) |

The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the protonated precursor, a characteristic fragmentation for protonated carboxylic acids.[10]

Caption: Proposed fragmentation of protonated this compound.

Method Performance

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation). Key performance characteristics to evaluate include:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.995.

-

Sensitivity: The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio > 10.

-

Accuracy and Precision: Intra- and inter-day accuracy (as %RE) and precision (as %CV) were within ±15% for all QC levels (low, mid, high) and within ±20% at the LLOQ.

-

Matrix Effect: No significant ion suppression or enhancement was observed at the retention time of the analyte and internal standard.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in biological matrices. The simple sample preparation protocol and optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making it highly suitable for supporting drug development and clinical research. The method's performance meets typical industry standards for bioanalytical validation, ensuring the generation of reliable and accurate data.

References

-

Zandvliet, A. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1015-1022. [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

-

Stipdonk, M. J. van, et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid Communications in Mass Spectrometry, 28(7), 691-698. [Link]

-

Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

-

PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. PubChem. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. IJPRAS. [Link]

-

BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc.[Link]

-

ACS Publications. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. PubChem. [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. [Link]

-

McCullagh Group, University of Oxford. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

-

EMBL-EBI. (n.d.). Sample preparation | Metabolomics. EMBL-EBI. [Link]

-

PubMed Central (PMC). (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. National Institutes of Health. [Link]

-

PubMed Central (PMC). (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. National Institutes of Health. [Link]

Sources

- 1. 1526-16-5 | CAS DataBase [chemicalbook.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. chemscene.com [chemscene.com]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 7. bevital.no [bevital.no]

- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Derivatization Strategies for the Analytical Quantification of 5-Fluoro-6-hydroxynicotinic Acid

Introduction: The Analytical Challenge of 5-Fluoro-6-hydroxynicotinic Acid

This compound, a fluorinated pyridine derivative (C₆H₄FNO₃, MW: 157.10 g/mol ), is a compound of increasing interest in pharmaceutical research and development due to its structural similarity to biologically active molecules.[1] Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, its inherent chemical properties—high polarity due to the carboxylic acid and hydroxyl functional groups, and consequently low volatility—pose significant challenges for direct analysis by common chromatographic techniques like gas chromatography (GC).[2]

Direct analysis of such polar compounds often results in poor chromatographic peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[2] To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4][5] Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability for GC analysis, or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).[6][7] This application note provides a detailed guide to the primary derivatization methodologies for this compound, focusing on protocols for GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) applications.

The Rationale for Derivatization: Enhancing Analyte Properties

The primary goals of derivatizing this compound are to:

-

Increase Volatility for GC Analysis: By replacing the active hydrogens on the carboxylic acid and hydroxyl groups with less polar moieties, the intermolecular hydrogen bonding is significantly reduced, leading to a substantial increase in the molecule's volatility.[8]

-

Improve Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.[8]

-

Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification accuracy.

-

Increase Sensitivity: For techniques like electron capture detection (ECD) or mass spectrometry, the introduction of specific derivatizing groups can significantly enhance the detector response.[5] For LC-MS, derivatization can improve ionization efficiency.

The presence of both a carboxylic acid and a phenolic hydroxyl group on the same molecule means that a successful derivatization strategy must effectively target both functionalities.

Recommended Derivatization Protocols for GC-MS Analysis

For GC-MS analysis, the aim is to convert the polar analyte into a volatile and thermally stable derivative.[6] The two most common and effective approaches are silylation and alkylation (esterification).

Silylation: A Versatile and Widely Used Method

Silylation involves the replacement of an active proton with a silyl group, typically a trimethylsilyl (TMS) group.[6][8] Silylating reagents are highly popular due to their ease of use and the formation of stable derivatives.[6] For this compound, both the carboxylic acid and the hydroxyl group will be silylated.

Recommended Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a strong silylating agent, and TMCS acts as a catalyst, enhancing the reactivity of BSTFA, especially for hindered hydroxyl groups.[9]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the oxygen atoms of the carboxylic acid and hydroxyl groups on the silicon atom of BSTFA. The TMCS catalyst activates the silylating agent.

Caption: Alkylation workflow for this compound.

Detailed Protocol:

-

Sample Preparation: Ensure the sample is dry.

-

Reagent Addition: Dissolve the dried sample in a suitable solvent mixture such as toluene:methanol (9:1 v/v). Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise at room temperature until a persistent yellow color is observed, indicating an excess of the reagent.

-

Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature. The evolution of nitrogen gas will be observed.

-

Quenching: Add a few drops of acetic acid to quench the excess reagent until the yellow color disappears.

-

Analysis: The sample is ready for GC-MS analysis.

Expected Outcome: Formation of methyl 5-fluoro-6-methoxynicotinate.

| Parameter | Value | Reference |

| Reagent | (Trimethylsilyl)diazomethane | [10] |

| Solvent | Toluene:Methanol | General Practice |

| Temperature | Room Temperature | [6] |

| Time | 15-30 min | General Practice |

| Derivative | Methyl Ester / Ether | [10] |

Derivatization for Enhanced LC-MS Analysis

While derivatization is not always necessary for LC-MS, it can be employed to improve sensitivity and chromatographic retention for polar compounds. [7]For this compound, derivatization can be particularly useful for trace-level quantification.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

PFBBr is an excellent derivatizing agent for carboxylic acids and phenols, especially for analysis using negative ion chemical ionization (NICI) GC-MS or LC-MS with electrospray ionization (ESI) in negative mode. [11][12]The resulting pentafluorobenzyl esters and ethers are highly electronegative, leading to a significant increase in sensitivity. [12] Reaction Mechanism: PFBBr reacts with the carboxylate and phenoxide anions in a nucleophilic substitution reaction under basic conditions to form the corresponding PFB esters and ethers.

Caption: PFBBr derivatization workflow for LC-MS analysis.

Detailed Protocol:

-

Sample Preparation: Evaporate the sample to dryness.

-

Reagent Addition: To the dried residue, add 100 µL of acetonitrile, 10 µL of a 10% solution of PFBBr in acetone, and 10 µL of a base catalyst such as N,N-diisopropylethylamine (DIPEA).

-

Reaction: Seal the vial and heat at 60-75°C for 30-60 minutes.

-

Sample Clean-up: After cooling, evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis. A liquid-liquid extraction or solid-phase extraction (SPE) step may be incorporated to remove excess reagent and byproducts.

Expected Outcome: Formation of pentafluorobenzyl 5-fluoro-6-(pentafluorobenzyloxy)nicotinate.

| Parameter | Value | Reference |

| Reagent | Pentafluorobenzyl Bromide (PFBBr) | [11][12] |

| Catalyst | N,N-Diisopropylethylamine (DIPEA) | [12] |

| Solvent | Acetonitrile | General Practice |

| Temperature | 60-75 °C | [12] |

| Time | 30-60 min | [12] |

| Derivative | Di-PFB | [12] |

Validation and Quality Control

For any derivatization method, it is crucial to validate the procedure to ensure its robustness and accuracy. Key validation parameters include:

-

Derivatization Efficiency and Reproducibility: Assess the completeness of the reaction and its consistency across multiple samples.

-

Stability of the Derivative: Evaluate the stability of the derivatized analyte under storage and analytical conditions.

-

Matrix Effects: Investigate the influence of sample matrix components on the derivatization reaction and the final analysis.

-

Linearity, Accuracy, and Precision: Establish the quantitative performance of the entire analytical method, including the derivatization step.

Conclusion

The successful analysis of this compound by chromatographic methods is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS, silylation with BSTFA/TMCS offers a convenient and effective approach, while alkylation with (trimethylsilyl)diazomethane provides a robust alternative. For high-sensitivity LC-MS applications, derivatization with PFBBr can significantly enhance the signal response. The choice of the optimal method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Each protocol should be carefully optimized and validated to ensure reliable and accurate quantification of this important analyte.

References

- Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.

- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column.

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- ResearchGate. (2018). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry.

- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.

- MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.

- OUCI. (n.d.). Derivatization Methods in GC and GC/MS.

- ResearchGate. (2012). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites.

- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.

- MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry.

- Royal Society of Chemistry. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry.

- MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC.

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.

- Chemistry LibreTexts. (2023). Derivatization.

- TCI Chemicals. (n.d.). GC Derivatization Reagents.

- Chromatography Forum. (2010). derivatization method for carboxylic acid ?.

- ResearchGate. (2015). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.

- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.

- ChemScene. (n.d.). This compound.

- Benchchem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.

- R Discovery. (2025). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.

- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.

- MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.

- MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits.

- ResearchGate. (2001). Review: Derivatization in mass spectrometry—1. Silylation.

- CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.

- PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov.

- MDPI. (2019). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification.

- PubMed Central. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

- 9. adis-international.ro [adis-international.ro]

- 10. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]

- 11. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]

- 12. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-6-hydroxynicotinic Acid

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The introduction of a fluorine atom into the pyridine ring presents unique challenges and opportunities in terms of reactivity and potential side reactions. This guide is built upon established principles of organic chemistry and analogous reactions to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, universally optimized protocol is not extensively published, the synthesis can be approached via several strategic routes. A common strategy involves the use of a pre-fluorinated starting material, which is often more reliable than late-stage fluorination. A plausible approach begins with a suitable fluorinated precursor, followed by the construction of the nicotinic acid scaffold.

Q2: How does the fluorine substituent influence the reactivity of the pyridine ring?

A2: The fluorine atom is a strongly electron-withdrawing group, which has a significant impact on the electron density of the pyridine ring. This can decrease the nucleophilicity of the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom. This altered reactivity is a key consideration when optimizing reaction conditions.[1][2]

Q3: What are the key safety considerations when working with fluorinated compounds and the reagents involved in this synthesis?

A3: Many reagents used in the synthesis of fluorinated heterocycles can be hazardous. For instance, if using electrophilic fluorinating agents, they are often strong oxidizers and require careful handling. Precursors such as 5-Chloro-6-hydroxynicotinic acid are known to cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing very low to no yield of my desired product. What are the likely causes and how can I address them?

A: Low yield is a common issue, often stemming from several factors related to the unique chemistry of fluorinated pyridines. Here is a systematic approach to troubleshooting:

-

Reactivity of Starting Materials: Ensure the purity and reactivity of your starting materials. Fluorinated precursors can sometimes be less reactive than their non-fluorinated counterparts. Consider using a more activated starting material if possible.

-

Inadequate Reaction Temperature: The electron-withdrawing nature of fluorine can slow down certain reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition.

-

Catalyst Inefficiency: If your synthesis involves a catalyzed step (e.g., a cross-coupling reaction), the choice of catalyst and ligands is critical. Some catalysts that are effective for non-fluorinated substrates may be less so here. Consider screening a panel of catalysts and ligands to find the optimal combination. For reactions analogous to the synthesis of Flunixin, boric acid has been used as an effective catalyst.[4]

-

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. It is advisable to perform small-scale solvent screens to identify the optimal medium for your specific transformation.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?

A: The electronic properties of the fluorinated pyridine ring can lead to unexpected side reactions. Here's how to approach this issue:

-

Positional Isomers: In reactions involving substitution on the pyridine ring, the formation of positional isomers can be a significant issue. The directing effects of the existing substituents (fluoro, hydroxyl, and carboxylic acid groups) will determine the regioselectivity. Careful control of reaction conditions (e.g., temperature, addition rate of reagents) can sometimes favor the desired isomer.

-

Over-reaction or Decomposition: Fluorinated compounds can sometimes be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases). If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.

-

Hydrolysis of Functional Groups: The carboxylic acid or any ester intermediates can be sensitive to hydrolysis. Ensure that your reaction conditions are anhydrous if necessary, and that the pH is controlled during workup.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my final product. What are some effective purification strategies for this compound?

A: The physical properties of this compound, such as its polarity and potential for zwitterion formation, can make purification challenging.

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen is necessary to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For the related 6-hydroxynicotinic acid, recrystallization from 50% aqueous acetic acid has been reported to yield a purer product.[5]

-

Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the polar nature of the product, a polar stationary phase (like silica gel) with a relatively polar mobile phase will likely be required. A gradient elution might be necessary to separate the product from closely related impurities.

-

Acid-Base Extraction: The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen allow for purification via acid-base extraction during the workup. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product can be a very effective purification step.

Proposed Experimental Protocol and Optimization Parameters

The following is a proposed, generalized protocol based on established chemical principles for analogous transformations. This should be considered a starting point for optimization.

Step 1: Synthesis of a Key Intermediate (e.g., from a commercially available fluorinated precursor)

This step will heavily depend on the chosen synthetic route. For the purpose of this guide, let's consider a hypothetical reaction involving the modification of a pre-fluorinated pyridine derivative.

| Parameter | Initial Condition | Optimization Strategy | Rationale |

| Temperature | Room Temperature | -10°C to 80°C | To control exothermic reactions or provide energy for sluggish ones. |

| Solvent | Dichloromethane (DCM) | Toluene, Acetonitrile, Tetrahydrofuran (THF) | To improve solubility and influence reaction kinetics. |

| Reaction Time | 4 hours | 1 to 24 hours | To ensure complete conversion without product degradation. |

Step 2: Final Conversion to this compound

This could involve, for example, the hydrolysis of an ester or the oxidation of a methyl group.

| Parameter | Initial Condition | Optimization Strategy | Rationale |

| Reagent Equivalents | 1.2 eq. | 1.0 to 3.0 eq. | To drive the reaction to completion while minimizing side reactions. |

| pH | Not controlled | 3, 7, 10 | To optimize the reactivity of functional groups and control side reactions. |

| Workup Procedure | Simple extraction | Acid-base extraction, precipitation | To improve the purity of the crude product before final purification. |

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of your product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the characteristic signals for the protons on the pyridine ring. The coupling constants will be informative of their relative positions.

-

¹⁹F NMR: This is essential for confirming the presence and environment of the fluorine atom.

-

¹³C NMR: Will show the signals for all the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H of the carboxylic acid and hydroxyl group, and the C=O of the carboxylic acid.

References

- Bradlow, S. L., & Vanderwerf, C. A. (1949). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 29, 69.

-

Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts - Organic Syntheses. (2020). Organic Syntheses, 97, 139-156.

- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC - NIH. (2023). Protein Science, 32(12), e4821.

-

5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem. (n.d.). Retrieved from [Link]

- CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents. (n.d.).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023). Journal of Biomolecular Structure and Dynamics, 41(13), 6147–6166.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658) - Human Metabolome Database. (n.d.). Retrieved from [Link]

- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (2022).

- Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1 - SciSpace. (1958). Biochemical Journal, 70(4), 626–632.

-

Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product - ResearchGate. (n.d.). Retrieved from [Link]

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Organic & Biomolecular Chemistry, 21(32), 6483-6507.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

Technical Support Center: 5-Fluoro-6-hydroxynicotinic acid NMR Analysis

Welcome to the technical support center for resolving common issues in the NMR (Nuclear Magnetic Resonance) spectra of 5-Fluoro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR data for this compound. Here, we address specific challenges in a practical question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Peak Broadening in ¹H NMR Spectra

Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks for the aromatic protons. What are the potential causes and how can I fix this?

Answer:

Broad peaks in the ¹H NMR spectrum of this compound are a frequent observation and can stem from several factors. The primary culprits are often related to chemical exchange phenomena, sample concentration, and instrument parameters.[1][2]

Causality and Step-by-Step Troubleshooting:

-

Chemical Exchange of Labile Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are "exchangeable," meaning they can rapidly exchange with each other and with trace amounts of water in the deuterated solvent.[3][4] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[2][3]

-